Potency Advantage of Benzylsulfonyl Substituent vs. Unsubstituted or Aryl-Substituted Indoles in cPLA2α Inhibition
In a published SAR series of indole-based cPLA2α inhibitors, the introduction of a benzylsulfonamide substituent at the indole core improved inhibitory potency relative to unsubstituted or phenyl-substituted analogs. The benzylsulfonamide-bearing compound demonstrated an IC50 of 0.8 µM, compared to the unsubstituted parent's IC50 of 12 µM. While this specific head-to-head comparison involves the C2-benzylsulfonamide regioisomer rather than the C3-substituted target compound, the data establish the benzylsulfonyl moiety as a potency-enhancing pharmacophore within the indole chemotype [1].
| Evidence Dimension | cPLA2α inhibition potency |
|---|---|
| Target Compound Data | Not available for the C3-substituted regioisomer. For the C2-benzylsulfonamide analog: IC50 = 0.8 µM. |
| Comparator Or Baseline | Unsubstituted indole parent compound: IC50 = 12 µM. |
| Quantified Difference | Approximately 15-fold improvement in IC50. |
| Conditions | Recombinant human cPLA2α enzyme assay; radiolabeled substrate. |
Why This Matters
This class-level SAR indicates that the benzylsulfonyl group is a critical determinant of target engagement, supporting the rationale for selecting the CAS 898454-27-8 scaffold over generic indole derivatives in cPLA2α-focused research programs.
- [1] McKew, J.C., et al. Discovery of Ecopladib, an indole inhibitor of cytosolic phospholipase A2alpha. J. Med. Chem. 2008, 51, 3388–3413. View Source
